molecular formula C10H14O2 B1147780 cis-4,5-Epoxy-2E,7Z-decadienal CAS No. 1477616-08-2

cis-4,5-Epoxy-2E,7Z-decadienal

Cat. No.: B1147780
CAS No.: 1477616-08-2
M. Wt: 166.219
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4,5-Epoxy-2E,7Z-decadienal is an aliphatic unsaturated epoxyaldehyde identified among the volatile compounds in food, particularly relevant in flavor and aroma research. This compound belongs to a class of potent odorants, including the closely related trans-4,5-epoxy-(E)-2-decenal, which is known for its extremely low odor threshold and characteristic metallic, blood-like scent that guides predator behavior . Researchers value this compound for studying the autoxidation of lipids, especially polyunsaturated fatty acids like linoleic acid, which are key precursors in the formation of such aroma-active epoxyaldehydes . The mechanism of its formation involves the degradation of fatty acid hydroperoxides, specifically 13-hydroperoxy-9,11-octadecadienoic acid from linoleic acid, leading to epoxyaldehydes that significantly impact the flavor profile of various foodstuffs . Its primary research applications include the analytical quantification and sensory evaluation of flavor compounds in food chemistry, investigating the pathways of off-flavor development such as warmed-over flavor in meat , and understanding the biogenetic pathways of odorants in fresh produce like tomatoes . Please note that due to potential genotoxicity concerns identified for structurally similar α,β-unsaturated aldehydes, this product is designated for laboratory research purposes only . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1477616-08-2

Molecular Formula

C10H14O2

Molecular Weight

166.219

Purity

95% min.

Synonyms

cis-4,5-epoxy-2E,7Z-decadienal

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Discrepancies and Limitations

  • Structural vs. This implies that alkylating activity may dominate over stereochemical effects in their mechanism of action .
  • Evidence Gaps: No data on cis-4,5-Epoxy-2E,7Z-decadienal were found in the provided sources, necessitating caution in extrapolating conclusions.

Tables Summarizing Key Data

Table 1: NMR Comparison of cis-4 and trans-4

Proton cis-4 (Multiplicity, J) trans-4 (Multiplicity, J)
H1 Triplet of doublets (11.8, 4.4 Hz) Triplet of doublets (similar J)
H3 Triplet of doublets (11.6, 4.0 Hz) Triplet of doublets (similar J)
H2b Quadruple (11.6 Hz) Altered coupling due to dihedrals

Table 2: Cytotoxicity in Canine Lymphoma Models

Cell Line Lomustine IC₅₀ (µM) trans-4 IC₅₀ (µM) cis-4 IC₅₀ (µM)
17–71 10–15 10–15 10–15
GL-1 10–15 10–15 10–15

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